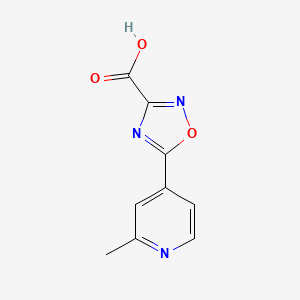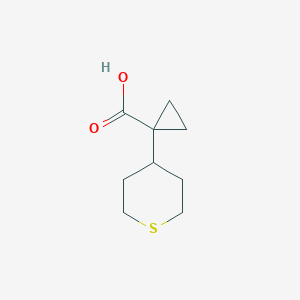
4,5-Dimethyl-1,3-di(propan-2-yl)-1,3-dihydro-2H-imidazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a building block for other chemical compounds.
作用機序
The mechanism of action of 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidene
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2(3H)-selone
- 1,3-Diisopropyl-4,5-dimethyl-1H-imidazole-2-ylidenegermanium(II)
Comparison: 1,3-Diisopropyl-4,5-dimethyl-1H-imidazol-2(3H)-imine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different coordination behavior with metals, distinct biological activity, and varied applications in catalysis and material science.
特性
CAS番号 |
862537-53-9 |
|---|---|
分子式 |
C11H21N3 |
分子量 |
195.30 g/mol |
IUPAC名 |
4,5-dimethyl-1,3-di(propan-2-yl)imidazol-2-imine |
InChI |
InChI=1S/C11H21N3/c1-7(2)13-9(5)10(6)14(8(3)4)11(13)12/h7-8,12H,1-6H3 |
InChIキー |
PHPKAYZMWLCASB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=N)N1C(C)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
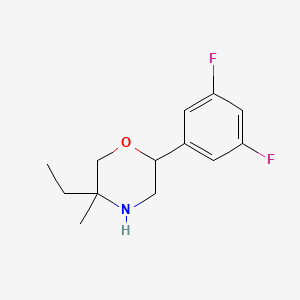
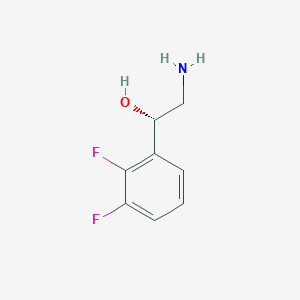
![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
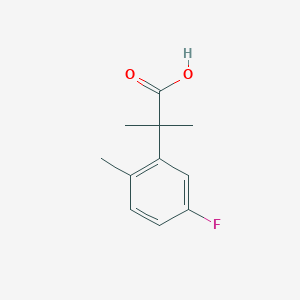
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
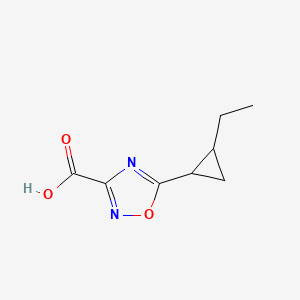
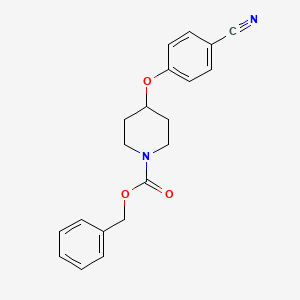
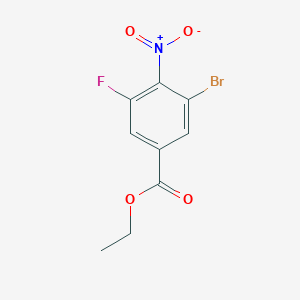
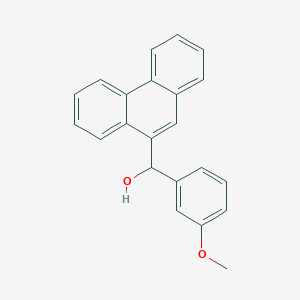
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
